7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, and a carboxamide group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 1,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the Pyrimidine Ring: The pyrazole derivative is then reacted with a suitable pyrimidine precursor to form the pyrazolopyrimidine core.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrazolopyrimidine intermediate with an appropriate amine, such as 2-methylphenylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,5-dimethyl-1H-pyrazol-4-ylboronic acid: Shares the pyrazole ring structure but differs in functional groups and overall structure.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Contains a pyrazole ring but has different substituents and applications.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with distinct functional groups and properties.
Uniqueness
7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific combination of pyrazole and pyrimidine rings, along with the carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
1005614-78-7 |
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Molecular Formula |
C19H18N6O |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
7-(1,5-dimethylpyrazol-4-yl)-N-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H18N6O/c1-12-6-4-5-7-15(12)22-19(26)16-10-18-20-9-8-17(25(18)23-16)14-11-21-24(3)13(14)2/h4-11H,1-3H3,(H,22,26) |
InChI Key |
WCHBUDMTFKUSBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NN3C(=CC=NC3=C2)C4=C(N(N=C4)C)C |
Origin of Product |
United States |
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